molecular formula C7H7ClO B044052 4-Chlorobenzyl alcohol CAS No. 873-76-7

4-Chlorobenzyl alcohol

Cat. No.: B044052
CAS No.: 873-76-7
M. Wt: 142.58 g/mol
InChI Key: PTHGDVCPCZKZKR-UHFFFAOYSA-N
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Description

4-Chlorobenzyl alcohol is an organic compound with the molecular formula C₇H₇ClO. It is a derivative of benzyl alcohol where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl alcohol can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with chlorine gas in the presence of a catalyst. Another method includes the reduction of 4-chlorobenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 4-chlorobenzaldehyde. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures.

Types of Reactions:

    Oxidation: this compound can be oxidized to 4-chlorobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 4-chlorotoluene using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: 4-Chlorobenzoic acid.

    Reduction: 4-Chlorotoluene.

    Substitution: 4-Chlorobenzyl chloride.

Scientific Research Applications

4-Chlorobenzyl alcohol is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme-catalyzed reactions involving alcohols.

    Medicine: As a precursor in the synthesis of drugs with antimicrobial properties.

    Industry: Used in the production of coatings, resins, and plasticizers.

Comparison with Similar Compounds

    Benzyl alcohol: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.

    4-Bromobenzyl alcohol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    4-Methylbenzyl alcohol: Contains a methyl group instead of chlorine, affecting its physical and chemical properties.

Uniqueness: 4-Chlorobenzyl alcohol is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity towards nucleophilic substitution and oxidation reactions. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

(4-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7ClO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHGDVCPCZKZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073937
Record name 4-Chlorobenzenemethanol
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Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

873-76-7
Record name 4-Chlorobenzyl alcohol
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Record name 4-Chlorobenzyl alcohol
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Record name 4-Chlorobenzyl alcohol
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Record name 4-Chlorobenzenemethanol
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Record name 4-chlorobenzylic alcohol
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Record name 4-CHLOROBENZYL ALCOHOL
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Synthesis routes and methods

Procedure details

100 ml of glacial acetic acid and 5 g of 5% Pd on C are added to a solution of p-chlorobenzoyl-ethyl carbonate (22.8 g=0.1 moles). The mixture is reduced in a PARR apparatus for 10 hours at 60° and under a pressure of 200 psi (14 atm) of H2. We proceed as in Example II. We obtain 11.7 g (82%) of a product having the following characteristics:
Name
p-chlorobenzoyl-ethyl carbonate
Quantity
22.8 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

A: 4-Chlorobenzyl alcohol, also known as (4-Chlorophenyl)methanol, has the molecular formula C₇H₇ClO and a molecular weight of 142.58 g/mol. []

A: Yes, researchers have used various spectroscopic techniques to characterize this compound. These include 35Cl NQR (Nuclear Quadrupole Resonance) [, ], 81Br NQR [], and 2H NMR (Nuclear Magnetic Resonance) []. These techniques provide insights into the molecular motions, phase transitions, and crystal dynamics of the compound.

A: Research indicates that this compound, along with its precursor Tris(4-chlorophenyl)methane (TCPM), can be formed as byproducts during the synthesis of DDT []. The presence of these compounds, even in small amounts, within technical DDT samples highlights a potential contamination issue linked to the original DDT production process. []

A: Yes, this compound can be selectively oxidized to 4-chlorobenzaldehyde using various catalytic systems. These include strontium manganate in the presence of Lewis acids like AlCl3 [], polymer-supported chromic acid [, ], and nano silver-doped manganese oxide []. The reactions generally proceed with high selectivity towards the aldehyde, without further oxidation to 4-chlorobenzoic acid.

A: this compound is a degradation product of thiobencarb, a widely used herbicide [, , ]. Its presence, along with other metabolites like desethylthiobencarb and 4-chlorobenzoic acid, indicates the breakdown of thiobencarb in the environment, particularly in anaerobic soils. [] Further research is necessary to understand the long-term ecological effects of these compounds.

A: TCPM and TCPMOH are persistent organic pollutants found globally in various environmental samples, including marine mammals, bird eggs, and human milk. [, , , , , , ] Although their exact origin remains unknown, research suggests a potential link to the production and degradation of DDT. []

A: While limited data exists on the toxicity of TCPM and TCPMOH, studies show bioaccumulation in high trophic level species like marine mammals and birds. [, , , ] This biomagnification raises concerns about potential adverse effects on these animals, warranting further investigation into their toxicological impact. []

A: Researchers employ techniques like gas chromatography coupled with mass spectrometry (GC-MS) [, , , , ], liquid chromatography [], and thin-layer chromatography [, ] to identify and quantify this compound and related compounds in various matrices. These methods allow for sensitive and selective detection even at trace levels.

A: Studies using human placental JEG-3 and JAR choriocarcinoma cell lines indicate that TCPMOH exhibits cytotoxic effects, including decreased aromatase activity and protein and DNA content, as well as increased lactate dehydrogenase leakage. [] These findings suggest potential toxicity concerns for this compound, particularly in relation to placental function. []

A: Studies have detected TCPMOH in human adipose tissue, suggesting exposure to this compound []. Research also revealed that TCPMOH affects human sperm motility, viability, and acrosome reaction in a dose- and time-dependent manner in vitro, emphasizing the need for further research on its potential reproductive toxicity. []

A: Researchers benefit from a range of analytical techniques like GC-MS, LC, and TLC for identification and quantification [, , , , , , , ]. Furthermore, access to databases and the availability of standards for compounds like TCPM and TCPMOH facilitate more comprehensive and comparative studies. [, ]

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